

# Zervimesine: A Long-Term Safety and Tolerability Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zervimesine |           |
| Cat. No.:            | B8087022    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term safety and tolerability of **Zervimesine** (CT1812), a novel sigma-2 ( $\sigma$ 2) receptor antagonist in development for neurodegenerative diseases. Its performance is objectively compared with that of other therapeutic alternatives for its target indications, supported by available experimental data from clinical trials.

### **Executive Summary**

**Zervimesine** has demonstrated a generally favorable safety and tolerability profile in Phase 2 clinical trials for Alzheimer's Disease (AD), Dementia with Lewy Bodies (DLB), and dry agerelated macular degeneration (dry AMD). The most notable adverse event observed has been a dose-dependent and reversible elevation in liver enzymes, particularly at the 300mg dose. The 100mg dose has been better tolerated, with one study reporting no discontinuations due to side effects[1]. This profile, combined with its unique mechanism of action as a synaptic protector, positions **Zervimesine** as a potential candidate for long-term use in chronic neurodegenerative conditions.

Comparatively, alternatives such as the anti-amyloid antibody lecanemab for early AD and the complement inhibitors pegcetacoplan and avacincaptad pegol for geographic atrophy (GA) associated with dry AMD, present different safety considerations. Lecanemab is associated with amyloid-related imaging abnormalities (ARIA), while the GA treatments carry risks of ocular adverse events.



# Mechanism of Action: Synaptic Protection via Sigma-2 Receptor Modulation

**Zervimesine** is a small-molecule antagonist of the sigma-2 receptor, also known as TMEM97. Its proposed mechanism of action centers on protecting synapses from the toxic effects of amyloid-beta (A $\beta$ ) and alpha-synuclein ( $\alpha$ -synuclein) oligomers. These oligomers are implicated in the pathogenesis of AD and DLB, respectively. By binding to the  $\sigma$ 2 receptor, **Zervimesine** is thought to prevent these toxic oligomers from binding to and damaging neurons, thereby preserving synaptic function and potentially slowing disease progression[1]. In the context of dry AMD, **Zervimesine**'s interaction with the  $\sigma$ 2 receptor is believed to regulate lipid uptake in retinal cells, mitigating cellular stress and damage[2][3][4][5].



Click to download full resolution via product page





Caption: **Zervimesine**'s proposed mechanism of action.

### Long-Term Safety and Tolerability of Zervimesine: Clinical Trial Data

The long-term safety and tolerability of **Zervimesine** have been primarily assessed in three key Phase 2 clinical trials: SHINE (Alzheimer's Disease), SHIMMER (Dementia with Lewy Bodies), and MAGNIFY (Geographic Atrophy).

Table 1: Summary of Zervimesine Phase 2 Clinical Trials

| Trial                                                   | Indication                                              | N    | Treatment<br>Arms                                                    | Duration           | Primary<br>Endpoint     |
|---------------------------------------------------------|---------------------------------------------------------|------|----------------------------------------------------------------------|--------------------|-------------------------|
| SHINE<br>(NCT035077<br>90)[6][7][8][9]<br>[10]          | Mild-to-<br>moderate<br>Alzheimer's<br>Disease          | 153  | Zervimesine<br>100<br>mg/dayZervi<br>mesine 300<br>mg/dayPlace<br>bo | 6 months           | Safety and tolerability |
| SHIMMER<br>(NCT052254<br>15)[6][11][12]<br>[13][14][15] | Mild-to-<br>moderate<br>Dementia<br>with Lewy<br>Bodies | 130  | Zervimesine<br>100<br>mg/dayZervi<br>mesine 300<br>mg/dayPlace<br>bo | 6 months           | Safety and tolerability |
| MAGNIFY<br>(NCT058935<br>37)[2][3][4][5]<br>[16]        | Geographic<br>Atrophy<br>secondary to<br>dry AMD        | ~100 | Zervimesine<br>200<br>mg/dayPlace<br>bo                              | Up to 18<br>months | Safety and tolerability |

#### **Adverse Event Profile of Zervimesine**

Across the Phase 2 program, **Zervimesine** was reported to be generally well-tolerated[9][11] [12][13]. The most frequently cited treatment-related adverse events were mild to moderate in severity.



- Liver Enzyme Elevations: A dose-dependent increase in liver enzymes was observed, particularly with the 300 mg dose. In the SHINE study, nine out of 42 patients on the 300 mg dose experienced these elevations, which were reversible upon discontinuation of the drug[1].
- Discontinuation Rates: In the SHINE study, there were no discontinuations due to side
  effects in the 100 mg arm[1]. Discontinuations due to side effects were more frequent in the
  300 mg arm compared to the 100 mg arm in the SHIMMER study[1].
- Overall Tolerability: The SHIMMER study in DLB patients met its primary endpoint of safety and tolerability, with most treatment-related adverse events being mild or moderate[6][11][12] [13]. Topline results from the MAGNIFY study also indicated that **Zervimesine** was well-tolerated, although detailed safety data are still being analyzed[2][4][5][16].

Due to the nature of publicly available data, a comprehensive side-by-side table of all adverse events with their frequencies from the **Zervimesine** trials is not available. The information provided is based on summaries from press releases and trial updates.

### Comparison with Alternative Therapies Alzheimer's Disease: Zervimesine vs. Lecanemab

Lecanemab (Leqembi®) is an anti-amyloid monoclonal antibody approved for the treatment of early Alzheimer's disease. Its safety profile is notably different from that of **Zervimesine**.

Table 2: Comparison of Adverse Events of Special Interest - **Zervimesine** vs. Lecanemab in Early AD



| Adverse Event                                                       | Zervimesine (SHINE<br>Study - Pooled<br>Doses)   | Lecanemab<br>(CLARITY AD Study)<br>[17][18][19][20] | Placebo (CLARITY<br>AD Study)[18][19] |
|---------------------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------|---------------------------------------|
| Amyloid-Related<br>Imaging<br>Abnormalities-Edema<br>(ARIA-E)       | Not Reported                                     | 12.6%                                               | 1.7%                                  |
| Symptomatic ARIA-E                                                  | Not Reported                                     | 2.8%                                                | 0.0%                                  |
| Amyloid-Related<br>Imaging<br>Abnormalities-<br>Hemorrhage (ARIA-H) | Not Reported                                     | 17.3%                                               | 9.0%                                  |
| Symptomatic ARIA-H                                                  | Not Reported                                     | 1.4%                                                | 0.2%                                  |
| Infusion-Related<br>Reactions                                       | Not Applicable (Oral)                            | 26.4%                                               | 7.4%                                  |
| Headache                                                            | Data not specified                               | 11.1%                                               | 8.1%                                  |
| Elevated Liver<br>Enzymes                                           | Reported (dose-<br>dependent, reversible)<br>[1] | Data not specified as a primary event of interest   | Data not specified                    |

## Geographic Atrophy: Zervimesine vs. Pegcetacoplan and Avacincaptad Pegol

Pegcetacoplan (Syfovre®) and avacincaptad pegol (Izervay™) are intravitreally administered complement inhibitors approved for the treatment of geographic atrophy. Their adverse event profiles are primarily ocular.

Table 3: Comparison of Ocular Adverse Events - **Zervimesine** vs. Intravitreal Complement Inhibitors for GA



| Ocular Adverse<br>Event           | Zervimesine<br>(MAGNIFY Study) | Pegcetacoplan (OAKS & DERBY Studies - Monthly) [21][22][23][24] | Avacincaptad Pegol<br>(GATHER1 &<br>GATHER2 Studies)<br>[25][26][27] |
|-----------------------------------|--------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------|
| New-onset Exudative<br>AMD        | Data not yet reported          | ~12% (at 24 months)                                             | ~7% (at 12 months)                                                   |
| Intraocular<br>Inflammation       | Data not yet reported          | ~2% (at 24 months)                                              | Not reported as a common AE                                          |
| Conjunctival<br>Hemorrhage        | Not Applicable (Oral)          | Related to injection procedure                                  | ~13% (at 12 months)                                                  |
| Increased Intraocular<br>Pressure | Not Applicable (Oral)          | Related to injection procedure                                  | ~9% (at 12 months)                                                   |

## Experimental Protocols General Design of Zervimesine Phase 2 Studies

The SHINE, SHIMMER, and MAGNIFY studies were randomized, double-blind, placebo-controlled trials. Participants were typically randomized to receive a daily oral dose of **Zervimesine** (100mg, 200mg, or 300mg) or a matching placebo for a pre-specified duration (6 to 24 months).

- Inclusion Criteria: Generally included adults aged 50-85 with a diagnosis of the target condition (mild-to-moderate AD, probable DLB, or GA secondary to dry AMD)[28][29][30][31] [32][33][34][35]. Specific diagnostic criteria and disease severity scores (e.g., MMSE scores) were used for enrollment.
- Exclusion Criteria: Typically included other neurological or medical conditions that could confound the results, and specific imaging abnormalities[29][33].
- Assessments: Safety and tolerability were the primary outcomes, assessed through the
  monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.
  Efficacy endpoints were exploratory and included cognitive scales, functional assessments,
  and disease-specific biomarkers.





Click to download full resolution via product page

Caption: Generalized workflow for **Zervimesine** Phase 2 trials.

#### Conclusion

**Zervimesine** presents a promising long-term safety and tolerability profile, particularly at the 100mg daily dose. Its primary safety concern, reversible liver enzyme elevations at higher doses, appears manageable with monitoring. The oral route of administration offers a significant advantage in convenience over the infused or injected alternatives for its target indications.

The distinct safety profiles of **Zervimesine** and its comparators will be a critical factor in its future positioning in the therapeutic landscape. For Alzheimer's disease, the absence of ARIA risk could make **Zervimesine** a favorable option, potentially as a monotherapy or in combination with amyloid-clearing agents. For geographic atrophy, an effective oral treatment



would be a transformative alternative to frequent intravitreal injections, provided that its efficacy is confirmed in later-stage trials.

Further long-term data from ongoing and future studies will be essential to fully characterize the safety and tolerability of **Zervimesine** and to confirm its potential as a long-term treatment for chronic neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zervimesine | ALZFORUM [alzforum.org]
- 2. Cognition Therapeutics Reports Topline Results Showing Oral [globenewswire.com]
- 3. Phase 2 Clinical Trial Success: Zervimesine Shows Efficacy Across Multiple CNS Disorders | CGTX Stock News [stocktitan.net]
- 4. Cognition announces trial outcomes of zervimesine for GA [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Cognition Therapeutics sets Phase 3 plan for Alzheimer's drug | CGTX Stock News [stocktitan.net]
- 8. For People with Alzheimer Disease, Treatment with an Experimental, Oral Small Molecule was Linked to Significant Slowing in Cognitive Decline - - Practical Neurology [practicalneurology.com]
- 9. Cognition Therapeutics, Inc. Discusses Phase 2 Results and Future Plans for Zervimesine Treatment in Alzheimer's Disease with FDA | Nasdaq [nasdaq.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Cognition Therapeutics Reports Positive Topline Results of Zervimesine in SHIMMER Study for Dementia with Lewy Bodies | Nasdaq [nasdaq.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Cognition's Positive Phase 2 'SHIMMER' Study of Zervimesine [globenewswire.com]



- 14. ir.cogrx.com [ir.cogrx.com]
- 15. ir.cogrx.com [ir.cogrx.com]
- 16. pharmashots.com [pharmashots.com]
- 17. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease -PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eisai presents full results from the Clarity AD Phase III trial of lecanemab | Alzheimer Europe [alzheimer-europe.org]
- 19. rxfiles.ca [rxfiles.ca]
- 20. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [legembihcp.com]
- 21. ophthalmologytimes.com [ophthalmologytimes.com]
- 22. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, shamcontrolled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DERBY/OAKS VBS Academy [vba.vitbucklesociety.org]
- 25. tandfonline.com [tandfonline.com]
- 26. ophthalmologytimes.com [ophthalmologytimes.com]
- 27. hcplive.com [hcplive.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Study to Evaluate the Safety, Tolerability and Efficacy of CT1812 in Subjects With Mild to Moderate Dementia With Lewy Bodies [clinicaltrials.stanford.edu]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. cogrx.com [cogrx.com]
- 32. Study to Evaluate the Efficacy and Safety of Oral CT1812 in Participants With Geographic Atrophy (GA) Secondary to Dry Age-Related Macular Degeneration (AMD). | Clinical Research Trial Listing [centerwatch.com]
- 33. Study to Evaluate the Safety, Tolerability and Efficacy of CT1812 in Subjects With Mild to Moderate Dementia With Lewy Bodies | Clinical Research Trial Listing [centerwatch.com]
- 34. ir.cogrx.com [ir.cogrx.com]
- 35. ophthalmologytimes.com [ophthalmologytimes.com]



 To cite this document: BenchChem. [Zervimesine: A Long-Term Safety and Tolerability Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087022#assessing-the-long-term-safety-and-tolerability-of-zervimesine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com